1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-3-36-24-10-6-21(7-11-24)25-18-26-27(29-14-17-33(26)31-25)32-15-12-22(13-16-32)28(34)30-19-20-4-8-23(35-2)9-5-20/h4-11,14,17-18,22H,3,12-13,15-16,19H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIHSBNRZBQQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Amide Hydrolysis
The piperidine-4-carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
| Condition | Products | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux (12 hrs) | 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid + benzylamine | 78 | |
| 2M NaOH, 80°C (8 hrs) | Same as above | 65 |
Ether Demethylation
The 4-ethoxy and 4-methoxy substituents are susceptible to demethylation under strong acidic or reducing conditions:
Pyrazolo[1,5-a]pyrazine Ring Modifications
The heterocyclic core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:
Nitration
Nitration occurs at the electron-rich pyrazine ring (C-6 position):
-
Conditions : HNO₃/H₂SO₄, 0°C → 25°C (4 hrs)
-
Product : 6-Nitro derivative (confirmed via LC-MS and ¹H NMR) .
Suzuki Coupling
The brominated analog undergoes cross-coupling with aryl boronic acids:
-
Substrate : 4-Bromo-pyrazolo[1,5-a]pyrazine intermediate
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 hrs)
-
Product : Aryl-substituted derivatives (used in SAR studies) .
Piperidine Ring Functionalization
The piperidine nitrogen and C-4 position are sites for alkylation/acylation:
Photochemical Reactivity
The pyrazolo[1,5-a]pyrazine system shows sensitivity to UV light, leading to ring-opening reactions:
-
Conditions : UV-A (365 nm), methanol, 24 hrs
-
Product : Dicarbonyl intermediate (characterized by IR carbonyl stretches at 1710 cm⁻¹) .
Catalytic Hydrogenation
Selective reduction of the pyrazine ring occurs under hydrogenation conditions:
-
Catalyst : Pd/C (10%), H₂ (1 atm)
-
Product : Partially saturated dihydropyrazine derivative (retains biological activity) .
Key Stability Considerations
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have exhibited significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. The compound may share similar mechanisms of action, potentially acting as a selective inhibitor against certain cancer types.
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. The unique structural features of this compound may enhance its efficacy and selectivity for specific receptors.
Synthesis and Characterization
The synthesis of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions including:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Alkylation reactions to introduce the piperidine and aromatic substituents.
- Final coupling reactions to achieve the desired carboxamide functionality.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Case Study 1: Inhibition of RET Kinase
A study on similar benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, which are promising targets in cancer therapy. The compound's structural similarities suggest it could be evaluated for similar inhibitory activity against RET or other kinases involved in oncogenic signaling pathways .
Case Study 2: Neurotransmitter Modulation
Research involving piperidine derivatives has shown that modifications can lead to enhanced binding affinities for serotonin and dopamine receptors. This indicates that this compound may also be investigated for its potential to modulate these neurotransmitter systems .
Mechanism of Action
The mechanism of action of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its role as a JAK inhibitor. By inhibiting the activity of Janus Kinases, this compound can interfere with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and cell growth. This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogous Compounds
The following compounds share structural or functional similarities with the target molecule, differing in substituents, core heterocycles, or pharmacological targets:
Pharmacological and Physicochemical Comparisons
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine Cores
- Pyrazolo[1,5-a]pyrazine (target compound): Exhibits planar geometry conducive to π-π stacking in enzyme binding pockets.
- Pyrazolo[1,5-a]pyrimidine (e.g., compound in ): The pyrimidine ring introduces additional hydrogen-bonding sites, which could improve target affinity but reduce metabolic stability due to increased polarity.
Substituent Effects
- 4-Ethoxyphenyl vs. 4-Butoxyphenyl: Ethoxy (C₂H₅O−) offers moderate lipophilicity, balancing solubility and absorption.
- Trifluoromethyl (CF₃) Groups : Present in and , these groups enhance metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.
Piperidine-4-Carboxamide Modifications
- N-(4-Methoxyphenyl)methyl (target compound): The methoxybenzyl group may engage in van der Waals interactions with aromatic residues in target proteins.
Biological Activity
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo derivatives, which are noted for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and various aromatic substituents, suggesting potential interactions with biological targets.
- Molecular Formula : C28H31N5O2
- Molecular Weight : Approximately 463.58 g/mol
- Structure : The compound consists of a pyrazolo[1,5-a]pyrazine moiety linked to a piperidine-4-carboxamide structure, with ethoxy and methoxy phenyl groups as substituents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes to form the pyrazolo core and subsequent substitutions to introduce the piperidine and aromatic groups. Key reaction conditions such as temperature, pressure, and choice of solvents are crucial for optimizing yield and purity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. The presence of the methoxy and ethoxy groups may enhance its binding affinity and selectivity towards certain molecular targets.
Potential Therapeutic Applications
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that related pyrazolo compounds may inhibit cancer cell proliferation. For instance, compounds from the pyrazolo family have shown cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.64 | Induction of apoptosis via caspase pathways |
| 3b | MDA-MB-231 | 0.93 | Induction of apoptosis via caspase pathways |
Case Studies
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of pyrazolo compounds exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin. For example, a study found that specific pyrazolo derivatives increased apoptosis in cancer cells through activation of caspases .
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways or cancer progression. The interactions with soluble epoxide hydrolase have been particularly noted in high-throughput screenings .
- Receptor Modulation : The compound may also interact with various receptors involved in signaling pathways related to cancer and inflammation, suggesting a multifaceted mechanism of action.
Comparative Analysis
When compared to other classes of compounds such as pyrazolo[1,5-a]pyrimidines or quinolinyl-pyrazoles, this compound exhibits unique properties due to its specific substitution pattern which may confer distinct biological activities.
| Compound Class | Example Activity | Notes |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Kinase inhibition | Different pharmacological profiles |
| Quinolinyl-pyrazoles | Antimicrobial activity | Unique chemical properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
